molecular formula C20H24N2O5 B5076905 N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide

N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide

Cat. No.: B5076905
M. Wt: 372.4 g/mol
InChI Key: UUSCGNTYNOTYHM-UHFFFAOYSA-N
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Description

N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide is an organic compound with the molecular formula C18H20N2O4 It is characterized by the presence of acetamide and phenoxy groups linked through ethoxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitrophenol and ethylene glycol.

    Nitration: 2-nitrophenol is nitrated to form 2-nitrophenoxyethanol.

    Reduction: The nitro group is reduced to an amine group, resulting in 2-aminophenoxyethanol.

    Acetylation: The amine group is acetylated using acetic anhydride to form 2-acetamidophenoxyethanol.

    Etherification: The compound undergoes etherification with ethylene glycol to extend the ethoxy chain.

    Final Acetylation: The final product, this compound, is obtained by acetylating the terminal amine group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The acetamide groups can be reduced to amines.

    Substitution: The ethoxy chains can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes and receptors, modulating their activity. The ethoxy chains may facilitate the compound’s solubility and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide
  • N-(3-(2-(2-(4-acetylamino)phenoxy)ethoxy)ethoxy)phenyl)acetamide
  • N-(2-methoxy-phenyl)-2-phenoxy-acetamide

Uniqueness

N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide is unique due to its specific structure, which combines acetamide and phenoxy groups with extended ethoxy chains. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-15(23)21-17-7-3-5-9-19(17)26-13-11-25-12-14-27-20-10-6-4-8-18(20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSCGNTYNOTYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCOCCOC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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